molecular formula C43H21BrN2O5 B12772239 N-(4-((10-Bromo-6,12-dihydro-6,12-dioxodibenzo(def,mno)chrysen-4-yl)amino)-9,10-dihydro-9,10-dioxo-1-anthryl)benzamide CAS No. 83721-58-8

N-(4-((10-Bromo-6,12-dihydro-6,12-dioxodibenzo(def,mno)chrysen-4-yl)amino)-9,10-dihydro-9,10-dioxo-1-anthryl)benzamide

Cat. No.: B12772239
CAS No.: 83721-58-8
M. Wt: 725.5 g/mol
InChI Key: LRTDEMUMKRYMAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-((10-Bromo-6,12-dihydro-6,12-dioxodibenzo(def,mno)chrysen-4-yl)amino)-9,10-dihydro-9,10-dioxo-1-anthryl)benzamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a brominated dibenzochrysenyl group and an anthrylbenzamide moiety, making it a subject of interest in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((10-Bromo-6,12-dihydro-6,12-dioxodibenzo(def,mno)chrysen-4-yl)amino)-9,10-dihydro-9,10-dioxo-1-anthryl)benzamide typically involves multi-step organic reactions. The process begins with the bromination of dibenzochrysene, followed by the introduction of the anthrylbenzamide group through amide bond formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-(4-((10-Bromo-6,12-dihydro-6,12-dioxodibenzo(def,mno)chrysen-4-yl)amino)-9,10-dihydro-9,10-dioxo-1-anthryl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the bromine atom or other functional groups.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups.

Scientific Research Applications

N-(4-((10-Bromo-6,12-dihydro-6,12-dioxodibenzo(def,mno)chrysen-4-yl)amino)-9,10-dihydro-9,10-dioxo-1-anthryl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as anticancer or antimicrobial properties.

    Medicine: Explored as a potential therapeutic agent or diagnostic tool.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-(4-((10-Bromo-6,12-dihydro-6,12-dioxodibenzo(def,mno)chrysen-4-yl)amino)-9,10-dihydro-9,10-dioxo-1-anthryl)benzamide involves its interaction with specific molecular targets and pathways. The brominated dibenzochrysenyl group may interact with DNA or proteins, leading to changes in cellular functions. The anthrylbenzamide moiety can modulate enzyme activity or receptor binding, contributing to the compound’s overall effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-((10-Chloro-6,12-dihydro-6,12-dioxodibenzo(def,mno)chrysen-4-yl)amino)-9,10-dihydro-9,10-dioxo-1-anthryl)benzamide
  • N-(4-((10-Fluoro-6,12-dihydro-6,12-dioxodibenzo(def,mno)chrysen-4-yl)amino)-9,10-dihydro-9,10-dioxo-1-anthryl)benzamide

Uniqueness

N-(4-((10-Bromo-6,12-dihydro-6,12-dioxodibenzo(def,mno)chrysen-4-yl)amino)-9,10-dihydro-9,10-dioxo-1-anthryl)benzamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new materials or therapeutic agents.

Properties

CAS No.

83721-58-8

Molecular Formula

C43H21BrN2O5

Molecular Weight

725.5 g/mol

IUPAC Name

N-[4-[(18-bromo-12,22-dioxo-9-hexacyclo[11.7.1.14,20.02,11.03,8.017,21]docosa-1(21),2,4,6,8,10,13,15,17,19-decaenyl)amino]-9,10-dioxoanthracen-1-yl]benzamide

InChI

InChI=1S/C43H21BrN2O5/c44-29-18-27-35-33-23(29)12-6-14-25(33)40(48)28-19-32(24-13-7-15-26(39(27)47)34(24)36(28)35)45-30-16-17-31(46-43(51)20-8-2-1-3-9-20)38-37(30)41(49)21-10-4-5-11-22(21)42(38)50/h1-19,45H,(H,46,51)

InChI Key

LRTDEMUMKRYMAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C3C(=C(C=C2)NC4=C5C=CC=C6C5=C7C(=C4)C(=O)C8=CC=CC9=C(C=C(C7=C98)C6=O)Br)C(=O)C1=CC=CC=C1C3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.